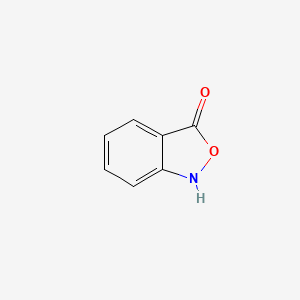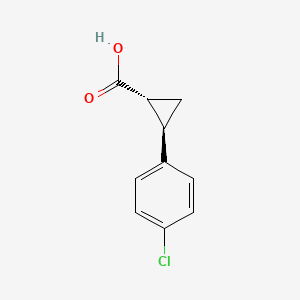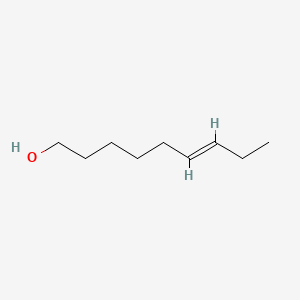
N-Hydroxy-4-phenylbutanamide
Vue d'ensemble
Description
N-Hydroxy-4-phenylbutanamide is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is also known as 4-Phenylbutyryl hydroxamic acid .
Molecular Structure Analysis
The molecular structure of N-Hydroxy-4-phenylbutanamide consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H13NO2/c12-10(11-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H,11,12) .Physical And Chemical Properties Analysis
N-Hydroxy-4-phenylbutanamide is a powder with a melting point of 73-74°C . It has a molecular weight of 179.22 and its InChI code is 1S/C10H13NO2/c12-10(11-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H,11,12) .Applications De Recherche Scientifique
Crystal Structure Analysis
N-Hydroxy-4-phenylbutanamide and its derivatives have been extensively studied for their crystal structure. For example, the structure of 4-hydroxy-3-phenylbutanamide monohydrate was determined through X-ray crystallography, revealing steric hindrance minimization via a staggered configuration at the central C(2)-C(3) bond. This structural insight is crucial for understanding the chemical behavior and potential applications of these compounds (Soriano-garcia et al., 1984).
Synthesis Strategies
N-Hydroxy-4-phenylbutanamide derivatives are synthesized through various strategies, enhancing their utility in diverse fields. For instance, a novel strategy involving a Prins cascade process was used to construct spiro-oxindole derivatives from 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide, showcasing the compound's versatility in synthetic organic chemistry (Reddy et al., 2014).
Pharmaceutical Research
Research into the pharmacological properties of N-Hydroxy-4-phenylbutanamide derivatives has led to discoveries in various therapeutic areas. For example, N-(substituted benzothiazol-2-yl)amides, synthesized from 4-oxo-4-phenylbutanoic acid, showed significant anticonvulsant and neuroprotective effects, indicating potential applications in epilepsy treatment (Hassan et al., 2012).
Catalysis and Chemical Reactions
N-Hydroxy-4-phenylbutanamide derivatives also play a role in catalysis and chemical reactions. For example, 1,3-dicarbonyl compounds like 3-oxo-N-phenylbutanamide were used as phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions, demonstrating their utility in facilitating important organic transformations (Cui et al., 2007).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that the compound interacts with its targets in a way that leads to changes in cellular processes .
Pharmacokinetics
It is known that the compound is soluble in water, suggesting that it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Hydroxy-4-phenylbutanamide. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments . More research is needed to fully understand how environmental factors influence the action of n-hydroxy-4-phenylbutanamide .
Propriétés
IUPAC Name |
N-hydroxy-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(11-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHXPXYRKPCXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185943 | |
| Record name | N-Hydroxy-4-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-phenylbutanamide | |
CAS RN |
32153-46-1 | |
| Record name | N-Hydroxy-4-phenylbutanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032153461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC131300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxy-4-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxy-4-phenylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXY-4-PHENYLBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX182FOM5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B3051143.png)
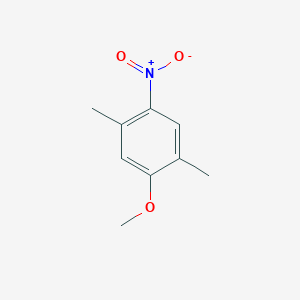



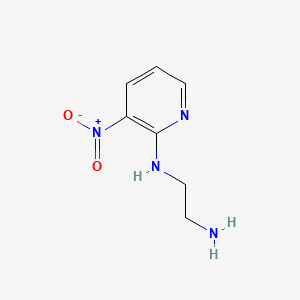
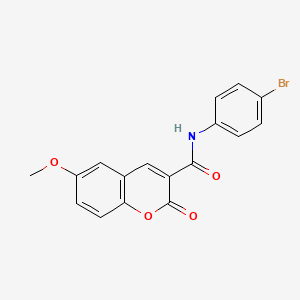
![2-[(Methylsulfanyl)methyl]pyridine](/img/structure/B3051152.png)

